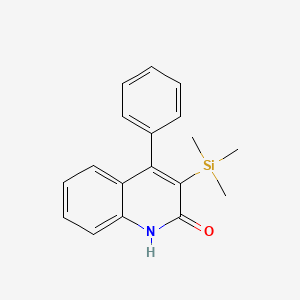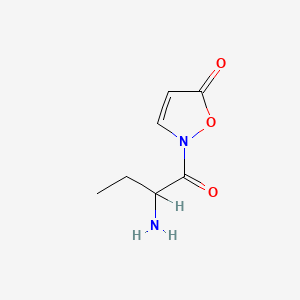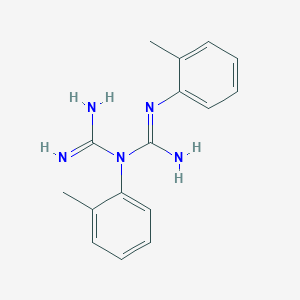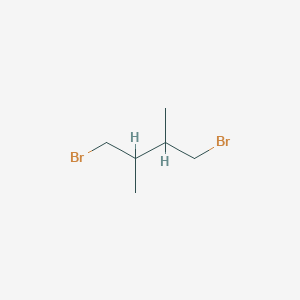![molecular formula C15H13ClN2O B14643980 N-[(Chloroimino)(4-methylphenyl)methyl]benzamide CAS No. 54433-21-5](/img/structure/B14643980.png)
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is an organic compound with a complex structure that includes a chloroimino group, a 4-methylphenyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide typically involves the reaction of 4-methylbenzaldehyde with chloroamine under specific conditions to form the chloroimino intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroimino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Chloroimino)(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylphenyl)benzamide: Lacks the chloroimino group, resulting in different chemical properties and reactivity.
N-(4-chlorophenyl)benzamide: Contains a chloro group on the phenyl ring but lacks the imino functionality.
N-(4-methylphenyl)-2-chlorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-[(Chloroimino)(4-methylphenyl)methyl]benzamide is unique due to the presence of both chloroimino and 4-methylphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Propiedades
Número CAS |
54433-21-5 |
|---|---|
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
N-[N-chloro-C-(4-methylphenyl)carbonimidoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-7-9-12(10-8-11)14(18-16)17-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,18,19) |
Clave InChI |
WHYHUMCAXLYMEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NCl)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)


![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)



![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
